REACTION_SMILES
|
[CH3:22][OH:23].[CH:18]([O-:19])=[O:20].[NH4+:21].[OH:1][CH:2]1[CH2:3][CH:4]2[N:5]([CH2:6][CH2:7][N:8]([CH2:10][c:11]3[cH:12][cH:13][cH:14][cH:15][cH:16]3)[CH2:9]2)[CH2:17]1>>[OH:1][CH:2]1[CH2:3][CH:4]2[N:5]([CH2:6][CH2:7][NH:8][CH2:9]2)[CH2:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CC2CN(Cc3ccccc3)CCN2C1
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CC2CNCCN2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:22][OH:23].[CH:18]([O-:19])=[O:20].[NH4+:21].[OH:1][CH:2]1[CH2:3][CH:4]2[N:5]([CH2:6][CH2:7][N:8]([CH2:10][c:11]3[cH:12][cH:13][cH:14][cH:15][cH:16]3)[CH2:9]2)[CH2:17]1>>[OH:1][CH:2]1[CH2:3][CH:4]2[N:5]([CH2:6][CH2:7][NH:8][CH2:9]2)[CH2:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CC2CN(Cc3ccccc3)CCN2C1
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CC2CNCCN2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:22][OH:23].[CH:18]([O-:19])=[O:20].[NH4+:21].[OH:1][CH:2]1[CH2:3][CH:4]2[N:5]([CH2:6][CH2:7][N:8]([CH2:10][c:11]3[cH:12][cH:13][cH:14][cH:15][cH:16]3)[CH2:9]2)[CH2:17]1>>[OH:1][CH:2]1[CH2:3][CH:4]2[N:5]([CH2:6][CH2:7][NH:8][CH2:9]2)[CH2:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CC2CN(Cc3ccccc3)CCN2C1
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CC2CNCCN2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:22][OH:23].[CH:18]([O-:19])=[O:20].[NH4+:21].[OH:1][CH:2]1[CH2:3][CH:4]2[N:5]([CH2:6][CH2:7][N:8]([CH2:10][c:11]3[cH:12][cH:13][cH:14][cH:15][cH:16]3)[CH2:9]2)[CH2:17]1>>[OH:1][CH:2]1[CH2:3][CH:4]2[N:5]([CH2:6][CH2:7][NH:8][CH2:9]2)[CH2:17]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC1CC2CN(Cc3ccccc3)CCN2C1
|
Name
|
|
Type
|
product
|
Smiles
|
OC1CC2CNCCN2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |